molecular formula C19H20N2O8 B15292071 [(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate

Cat. No.: B15292071
M. Wt: 404.4 g/mol
InChI Key: SKZGRMAVMZAROR-MWQQHZPXSA-N
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Description

3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule. The exact synthetic route and reaction conditions can vary, but typically involve the use of protecting groups to selectively modify the hydroxyl groups on the uridine molecule.

Industrial Production Methods

Industrial production methods for 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine would likely involve large-scale synthesis using similar steps as in laboratory synthesis, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, potentially modifying the molecule’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction occurs.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase, an enzyme critical for DNA replication. By blocking this enzyme, the compound prevents the proliferation of cancer cells and triggers programmed cell death .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.

    Cytarabine: A nucleoside analog used in the treatment of certain leukemias.

    Gemcitabine: A nucleoside analog used in the treatment of various cancers.

Uniqueness

3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is unique in its specific modifications, which confer distinct properties such as enhanced stability and targeted activity against lymphoid malignancies. Its combination of methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule differentiates it from other nucleoside analogs, potentially offering advantages in terms of efficacy and selectivity .

Properties

Molecular Formula

C19H20N2O8

Molecular Weight

404.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H20N2O8/c1-11(22)28-16-15(26-2)13(10-27-18(24)12-6-4-3-5-7-12)29-17(16)21-9-8-14(23)20-19(21)25/h3-9,13,15-17H,10H2,1-2H3,(H,20,23,25)/t13-,15-,16-,17-/m1/s1

InChI Key

SKZGRMAVMZAROR-MWQQHZPXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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